molecular formula C7H5ClFNO3 B15250584 2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene

2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene

Cat. No.: B15250584
M. Wt: 205.57 g/mol
InChI Key: ZFWBMZPMSVKNBU-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO3 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Chloro-3-fluoro-1-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and methoxylation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) groups allows for diverse chemical transformations and interactions .

Properties

Molecular Formula

C7H5ClFNO3

Molecular Weight

205.57 g/mol

IUPAC Name

2-chloro-3-fluoro-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C7H5ClFNO3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,1H3

InChI Key

ZFWBMZPMSVKNBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl

Origin of Product

United States

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